3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride
Overview
Description
“3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1178647-96-5 . The IUPAC name for this compound is 3-nitro-4-[(trifluoroacetyl)amino]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClF3N2O5S/c9-20(18,19)4-1-2-5(6(3-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The molecular weight of “3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride” is 332.64 . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Gas-Phase Structural Analysis
A study conducted by Petrov et al. (2009) focused on the gas-phase electron diffraction and quantum chemical structure of 4-nitrobenzene sulfonyl chloride molecules. They discovered that at 391 K, only one conformer with Cs symmetry exists in the gas phase, providing insights into the molecule's structural parameters like bond lengths and angles. This study is significant for understanding the physical properties of nitrobenzene sulfonyl chloride derivatives (Petrov et al., 2009).
Synthesis of Arylsulfimide Polymers
Research by D′alelio et al. (1969) described the synthesis of derivatives of 4-nitro-1,2-benzene-disulfonic acid, which are crucial for developing arylsulfimide polymers. This research provides a basis for understanding the chemical pathways and reactions involved in creating these complex compounds (D′alelio et al., 1969).
Preparation of 3-Nitro-2-pyridinesulfenyl Chloride
Ueki et al. (1994) developed a method for preparing 3-nitro-2-pyridinesulfenyl chloride, which is structurally related to 3-nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride. Their one-pot synthesis approach for derivatives of cysteine and D-penicillamine can be relevant for synthesizing similar nitrobenzene sulfonyl chloride compounds (Ueki et al., 1994).
Branched Arylsulfonyl Chlorides Synthesis
Rozhkov et al. (2016) described a synthesis method for branched arylsulfonyl chlorides, which is relevant for understanding the chemical synthesis pathways of compounds like 3-nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride. Their work contributes to the broader field of synthesizing sulfonyl chloride derivatives (Rozhkov et al., 2016).
properties
IUPAC Name |
3-nitro-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O5S/c9-20(18,19)4-1-2-5(6(3-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGZRTZGHMVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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